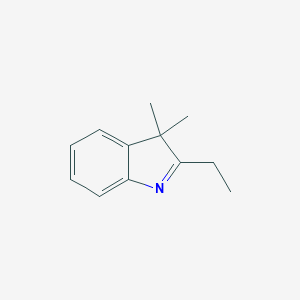

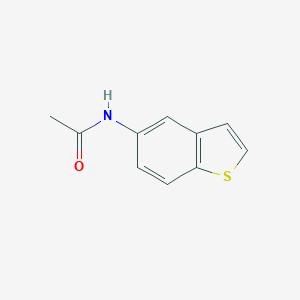

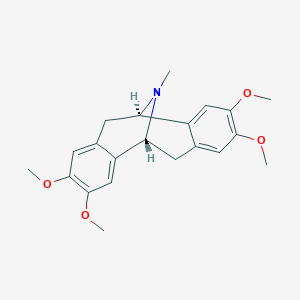

![molecular formula C20H16O2 B107996 (9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol CAS No. 61441-24-5](/img/structure/B107996.png)

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” is a derivative of benzo[a]pyrene, a known carcinogen . The compound has a molecular formula of C20H14O2 . It is derived from fossil fuel combustion, cigarette smoke, and generic biomass combustion including traffic emissions .

Synthesis Analysis

The synthesis of substituted pyrenes, such as “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol”, often involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene . The reactivity of this compound is displaced to positions 2 and 7 under Electrophilic Aromatic Substitution (EAS) conditions . Subsequent re-aromatization gives pyrene derivatives carrying substituents in either one or both extreme positions .Molecular Structure Analysis

The molecular structure of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” is complex and its properties are dependent on the electronic configuration of the biologically activated metabolite . The activated metabolite exists mainly as four isomers, each having a distinct profile on the epoxide ring . These profiles generate differential reactivities of the epoxide group, which can be attributed to its local bond lengths, the electron localization function, and polarized bonds .Chemical Reactions Analysis

The chemical reactions of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” are dependent on the electronic configuration of the biologically activated metabolite . Each of the isomers has a distinct profile on the epoxide ring, in terms of hydrogen bonds and in terms of the non-covalent interaction between the diol groups and the epoxide . These profiles generate differential reactivities of the epoxide group .Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for the study of “(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol” could involve a detailed analysis of the energy landscape, geometry, and electronic configuration of the epoxide ring . This could provide novel and crucial information, which could assist in understanding the mechanism of toxic potential of this molecule .

Propiedades

IUPAC Name |

(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-6,8,10,16,20-22H,7,9H2/t16-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHYAMCEKZOBEK-OXJNMPFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]([C@H]1O)O)C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61441-24-5 |

Source

|

| Record name | Benzo(a)pyrene-9,10-diol, 7,8,9,10-tetrahydro-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061441245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

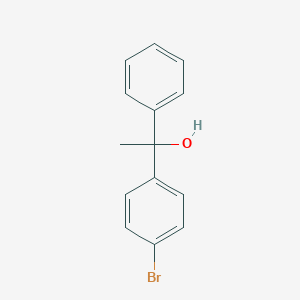

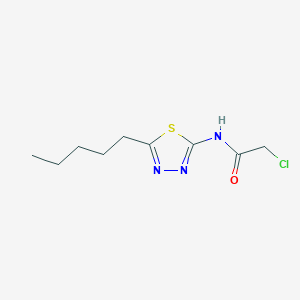

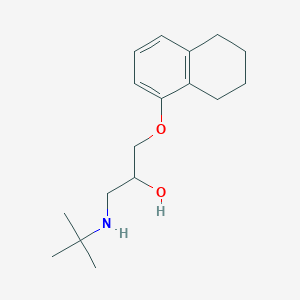

![2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B107937.png)